2-(2-Aminoethyl)benzonitrile hydrochloride
Overview
Description
2-(2-Aminoethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C9H11ClN2. It is also known as 2-Cyanophenylethylamine hydrochloride. This compound is a derivative of benzonitrile and is characterized by the presence of an aminoethyl group attached to the benzene ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Mechanism of Action
Target of Action
2-Cyanophenylethylamine hydrochloride, also known as o-cyanophenylethylamine HCl, is a derivative of phenethylamine . Phenethylamines are known to interact with a variety of targets in the body, including adrenoceptors, dopamine receptors, and others . .
Biochemical Pathways
For instance, they play a critical role in dopaminergic neurons, which are crucial for voluntary movement, stress, or mood .
Result of Action
The effects of phenethylamines can range from changes in blood pressure to effects on mood, depending on the specific targets they interact with .
Biochemical Analysis
Biochemical Properties
It is known that phenethylamines, a class of compounds to which “o-Cyanophenylethylamine HCl” belongs, play a significant role in medicinal chemistry
Cellular Effects
It is known that O-GlcNAcylation, a type of glycosylation, plays a critical role in maintaining the normal physiological functions of cells by regulating various biological processes such as signal transduction, proteasome activity, apoptosis, autophagy, transcription, and translation . Whether “o-Cyanophenylethylamine HCl” influences these processes is yet to be determined.
Metabolic Pathways
It is known that phenethylamines are hydroxylated in the body
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)benzonitrile hydrochloride typically involves the reaction of benzonitrile with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C6H5CN+NH2CH2CH2NH2→C6H4(CN)(CH2CH2NH2)⋅HCl
The reaction is typically carried out in the presence of a solvent such as ethanol or methanol, and the reaction mixture is heated to a temperature of around 80-100°C. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method involves the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)benzonitrile hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding nitriles or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
2-(2-Aminoethyl)benzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs for the treatment of various diseases, including neurological disorders and cancer.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Aminoethyl)benzonitrile hydrochloride
- 2-(2-Aminoethyl)phenol hydrochloride
- 2-(2-Aminoethyl)benzamide hydrochloride
Uniqueness
2-(2-Aminoethyl)benzonitrile hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its aminoethyl group provides versatility in synthetic applications, while the nitrile group offers opportunities for further functionalization. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
2-(2-aminoethyl)benzonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c10-6-5-8-3-1-2-4-9(8)7-11;/h1-4H,5-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMRMTGJRGZREY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159826-34-2 | |
Record name | 2-(2-aminoethyl)benzonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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